![molecular formula C12H12ClN3O2 B5381052 N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5381052.png)
N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide
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Overview
Description
N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of oxadiazole derivatives, which have been widely studied for their diverse biological activities.
Mechanism of Action
The exact mechanism of action of N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters in the central nervous system, such as GABA and glutamate.
Biochemical and Physiological Effects:
N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide has been shown to produce a range of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory disorders. It also exhibits analgesic effects by inhibiting the activity of certain enzymes involved in the production of pain-inducing molecules.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide is its high potency and selectivity towards its target molecules. This makes it an ideal candidate for use in various lab experiments. However, its limitations include its low solubility in aqueous media, which may limit its applications in certain experiments.
Future Directions
There are several future directions for the research on N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide. One area of interest is its potential applications in the treatment of various neurological disorders such as epilepsy and neuropathic pain. Another area of research is the development of novel analogs of this compound with improved potency and selectivity. Additionally, the use of advanced techniques such as molecular docking and computational simulations can aid in the identification of the binding sites and mechanism of action of this compound.
Synthesis Methods
The synthesis of N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide involves the condensation of 3-(3-chlorophenyl)-1,2,4-oxadiazol-5-amine with propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent such as dichloromethane or chloroform.
Scientific Research Applications
N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties.
properties
IUPAC Name |
N-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c1-2-10(17)14-7-11-15-12(16-18-11)8-4-3-5-9(13)6-8/h3-6H,2,7H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWRZWRMGIGAFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=NC(=NO1)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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